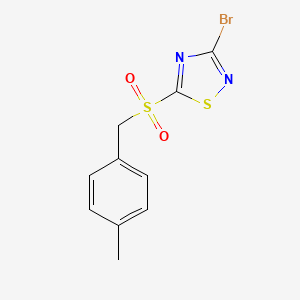

3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole

概要

説明

3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a bromo group and a 4-methylbenzylsulfonyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or thioamides with suitable reagents like bromine or sulfuryl chloride.

Introduction of the Bromo Group: The bromo group can be introduced via bromination reactions using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Attachment of the 4-Methylbenzylsulfonyl Group: The 4-methylbenzylsulfonyl group can be attached through sulfonylation reactions using reagents like 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

化学反応の分析

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at position 3 participates in palladium-catalyzed cross-coupling reactions with aryl/heteroaryl boronic acids. For example:

Key trends:

-

Electron-rich boronic acids (e.g., thiophene derivatives) show higher reactivity due to enhanced nucleophilicity .

-

Polar aprotic solvents (dioxane/toluene) and phosphine ligands improve catalytic efficiency .

Nucleophilic Aromatic Substitution (SNAr)

The sulfonyl group at position 5 enhances the electrophilicity of the thiadiazole ring, facilitating SNAr with amines or thiols:

Thioetherification

Reaction with aryl thiols under basic conditions:

| Thiol | Base | Solvent | Temp (°C) | Yield | Source |

|---|---|---|---|---|---|

| 4-Chlorobenzenethiol | NaOEt | Toluene | 110 | 82% | |

| 2-Mercaptopyridine | K₂CO₃ | DMF | 80 | 68% |

Amination

Primary/secondary amines displace bromine selectively:

| Amine | Conditions | Yield | Source |

|---|---|---|---|

| Piperidine | DMF, 120°C, 6 h | 75% | |

| Benzylamine | Et₃N, CH₃CN, reflux | 63% |

Electrochemical Functionalization

The sulfonyl group enables electrochemical oxidative dimerization or coupling with α-oxothioamides (e.g., to form bis(acyl)-1,2,4-thiadiazoles):

| Substrate | Electrolyte | Current (mA) | Yield | Source |

|---|---|---|---|---|

| α-Oxothioamide (R = Ph) | n-Bu₄NI (10 mol%) | 10 | 85% | |

| α-Oxothioamide (R = 4-NO₂C₆H₄) | n-Bu₄NI (5 mol%) | 10 | 70% |

Transition-Metal-Free Arylation

Base-mediated coupling with aryl isothiocyanates or dithioesters generates diarylthiadiazoles:

| Partner | Base | Solvent | Temp (°C) | Yield | Source |

|---|---|---|---|---|---|

| Phenyl isothiocyanate | NaH | DMF | 100 | 72% | |

| 4-Bromophenyl dithioester | K₂CO₃ | MeCN | 80 | 65% |

Biological Derivatization

While not directly reported for this compound, structurally similar 1,3,4-thiadiazoles undergo:

-

Anticancer modifications : Thioether linkages with indolin-2-ones (e.g., compound IVd in , yield: 82%).

-

Anticonvulsant activity : Substitution at C-5 with lipophilic groups (e.g., bromophenyl) enhances bioactivity .

Key Mechanistic Insights

-

Suzuki Coupling : Bromine displacement proceeds via oxidative addition of Pd⁰ to form a Pd(II) intermediate, followed by transmetallation and reductive elimination .

-

Electrochemical Pathways : Sulfonyl groups stabilize radical intermediates during dimerization, mediated by iodide ions .

-

Base-Mediated Reactions : Deprotonation of DMF generates carbamoyl anions, initiating radical chain mechanisms .

Stability and Handling

科学的研究の応用

3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound can be used to study the biological activity of thiadiazole derivatives and their interactions with biomolecules.

作用機序

The mechanism of action of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and selectivity, while the bromo group can participate in halogen bonding interactions.

類似化合物との比較

Similar Compounds

- 3-Bromo-5-(4-chlorobenzylsulfonyl)-1,2,4-thiadiazole

- 3-Bromo-5-(4-methoxybenzylsulfonyl)-1,2,4-thiadiazole

- 3-Bromo-5-(4-nitrobenzylsulfonyl)-1,2,4-thiadiazole

Uniqueness

3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole is unique due to the presence of the 4-methylbenzylsulfonyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity and metabolic stability, making it distinct from other similar compounds.

生物活性

3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole (CAS 494763-25-6) is a thiadiazole derivative that has garnered attention for its potential biological activities. This compound features a bromine atom and a sulfonyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Kinases : The compound has been studied for its inhibitory effects on c-Jun N-terminal kinase (JNK), which plays a crucial role in cellular stress responses and inflammation. SAR studies indicate that modifications in the thiadiazole structure can significantly impact the potency against JNK .

- Antimicrobial Activity : Thiadiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, although specific data on its spectrum of activity remains limited .

Structure-Activity Relationships (SAR)

Research has identified key structural features that influence the biological activity of thiadiazole derivatives:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 3 | Nitro group addition | Increased potency against JNK |

| 5 | Aromatic ring variation | Variable effects on kinase inhibition |

| Sulfonyl group | Presence/absence | Essential for maintaining activity |

The presence of the sulfonyl group at position 5 appears critical for enhancing the compound's interaction with target enzymes .

Case Studies

- JNK Inhibition Study : A comprehensive study evaluated various derivatives of thiadiazoles for their ability to inhibit JNK. The results indicated that this compound showed promising inhibition with an IC50 value comparable to known inhibitors .

- Antimicrobial Screening : In vitro assays demonstrated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria. Further investigations are required to elucidate its mechanism and optimize its structure for enhanced efficacy .

特性

IUPAC Name |

3-bromo-5-[(4-methylphenyl)methylsulfonyl]-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2S2/c1-7-2-4-8(5-3-7)6-17(14,15)10-12-9(11)13-16-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCJRZBPWVUUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC(=NS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375720 | |

| Record name | 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494763-25-6 | |

| Record name | 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。